N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide
Overview
Description
N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C22H20F2N4O3S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microbial Degradation and Environmental Fate
Microbial degradation of polyfluoroalkyl chemicals highlights the environmental persistence and potential toxic effects of polyfluoroalkyl substances, including their breakdown into perfluoroalkyl acids (PFAAs) through abiotic and microbial degradation. This review underscores the complexity of these compounds' environmental fate, emphasizing the need for comprehensive studies on their biodegradability and impacts on ecological systems (Liu & Avendaño, 2013).
Chemical Inhibitors and Synthetic Applications
Chemical inhibitors of cytochrome P450 isoforms review discusses the role of various chemical inhibitors, including polyfluoroalkyl substances, in modulating the activity of cytochrome P450 enzymes. This research is crucial for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals, pointing to the broader implications of fluoroorganic compounds in drug development and pharmacology (Khojasteh et al., 2011).
Emerging Contaminants and Environmental Monitoring
Emerging poly- and perfluoroalkyl substances in the aquatic environment review focuses on the detection, fate, and removal of PFASs, including newer compounds in water treatment processes. This work underscores the ongoing challenges in managing the environmental and health risks posed by these persistent organic pollutants and highlights the need for advanced detection and remediation technologies (Xiao, 2017).
Analytical Methods and Detection
Analysis of F-53B, Gen-X, ADONA, and emerging fluoroalkylether substances reviews the state of the art in the detection and analysis of novel PFASs in environmental and biomonitoring samples. It discusses the advancements in analytical methodologies that enable the identification and quantification of these compounds, shedding light on the complexities of monitoring such diverse and pervasive contaminants (Munoz et al., 2019).
Properties
IUPAC Name |
N-[2,4-difluoro-3-[hydroxy-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]phenyl]propane-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,21,28-29H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLFQUFLMPFQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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